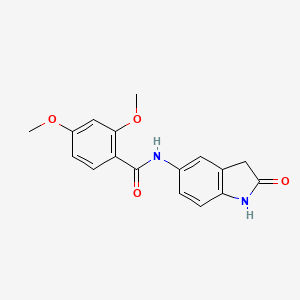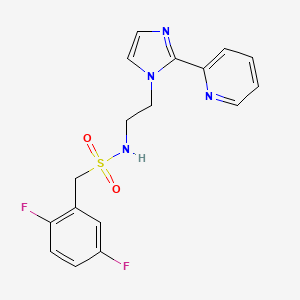
1-(2,5-二氟苯基)-N-(2-(2-(吡啶-2-基)-1H-咪唑-1-基)乙基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related sulfonamide derivatives, including those with pyridinyl and imidazolyl groups, involves methodologies that could be applicable to our compound of interest. For instance, a practical synthesis involving regioselective chlorination and subsequent reactions has been developed for related chronic renal disease agents, indicating a potential pathway for synthesizing complex sulfonamides (Ikemoto et al., 2000).
Molecular Structure Analysis
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives have been reported, providing insights into the torsion angles, hydrogen bonding, and π-π stacking that could also be relevant to our compound (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Chemical Reactions and Properties
Stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines have been described, which might be relevant for modifying our compound or related structures (Uenishi et al., 2004).
Physical Properties Analysis
The thermoanalytical study of zinc methanesulfonate complexes provides insights into decomposition temperatures and final residues, which might offer indirect information on the stability and thermal behavior of similar sulfonamide compounds (Silveira et al., 2004).
Chemical Properties Analysis
The chemical properties of sulfonamides can be further understood through studies on their synthesis, structure, and biological activity. For instance, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds provides a foundation for evaluating sulfonamide derivatives' inhibitory activities and potential applications (Watanabe et al., 1997).
科学研究应用
甲磺酰胺衍生物
甲磺酰胺衍生物在药物化学和药物开发中具有重要意义,因为它们具有生物活性。这些化合物已被用于各种治疗应用,包括作为酶或受体的抑制剂。例如,甲磺酰胺基团是某些激酶抑制剂中的关键特征,突显了其在靶向癌症途径和炎症性疾病中的潜力Adebajo, 2007。
二氟苯基化合物
二氟苯基团常被引入到药物中,以增强其代谢稳定性、结合亲和力和整体生物利用度。氟原子的引入可以显著改变有机分子的物理、化学和生物性质,使二氟苯基衍生物在药物设计和开发中具有价值。它们的应用涵盖各种治疗领域,包括抗真菌、抗菌和抗癌药物Liu et al., 2013。
属性
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-14-4-5-15(19)13(11-14)12-26(24,25)22-8-10-23-9-7-21-17(23)16-3-1-2-6-20-16/h1-7,9,11,22H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOIBAPFGVINPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)
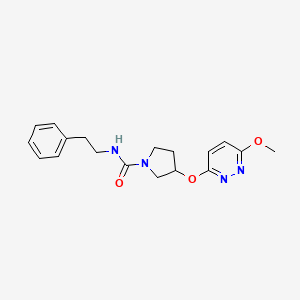
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)
![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)
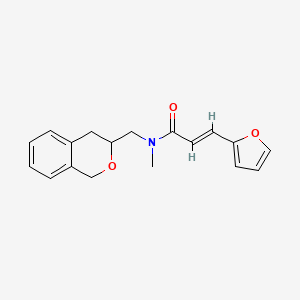

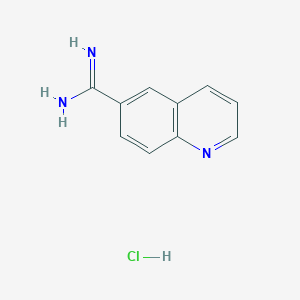
![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
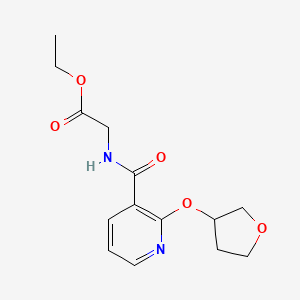
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
